4-(Difluoromethoxy)-2-formylbenzoic acid
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Overview
Description
4-(Difluoromethoxy)-2-formylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a formyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-formylbenzoic acid typically involves the introduction of the difluoromethoxy group and the formyl group onto a benzoic acid derivative. One common method involves the O-alkylation of 4-hydroxy-2-formylbenzoic acid with difluoromethylating agents. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)-2-carboxybenzoic acid.
Reduction: 4-(Difluoromethoxy)-2-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-2-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-formylbenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process by modulating the TGF-β1/Smad signaling pathway. This inhibition leads to reduced fibrosis and inflammation, making it a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar structure but with a cyclopropylmethoxy group instead of a formyl group.
4-(Trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-2-formylbenzoic acid is unique due to the presence of both the difluoromethoxy and formyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to modulate specific signaling pathways and its versatility in chemical synthesis make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-(difluoromethoxy)-2-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-6-1-2-7(8(13)14)5(3-6)4-12/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDDEGKXPACPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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